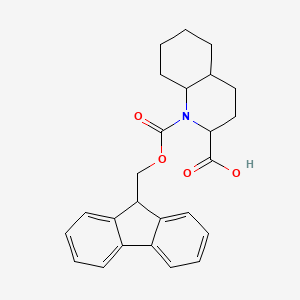

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid

Description

This compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group attached to a bicyclic octahydroquinoline scaffold with a carboxylic acid substituent at position 2. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The octahydroquinoline core provides a rigid, saturated bicyclic structure, which enhances conformational stability and influences lipophilicity compared to aromatic quinoline derivatives. The carboxylic acid moiety at position 2 allows for further functionalization, making this compound a versatile building block in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c27-24(28)23-14-13-16-7-1-6-12-22(16)26(23)25(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-23H,1,6-7,12-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMBEHUFNDWEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid typically involves several steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the cyclization of the intermediate to form the quinoline ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen atoms or introduce hydrogen atoms.

Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of biological processes and pathways.

Medicine: Research into the potential therapeutic applications of this compound is ongoing.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the synthesis of peptides and proteins. The quinoline ring can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

*Structural assumptions for the target compound are based on analogs in the provided evidence.

Key Research Findings and Implications

Structural and Functional Differences

- Core Heterocycle: Quinoline vs. Indole: Indole derivatives exhibit stronger aromatic stacking interactions due to their electron-rich 5-membered ring, whereas octahydroquinoline’s saturated structure reduces π-π interactions but enhances metabolic stability . Isoquinoline vs. Quinoline: Positional isomerism in isoquinoline alters binding modes to biological targets (e.g., enzymes or receptors), as seen in kinase inhibitors .

- Substituent Position : The carboxylic acid at position 2 in the target compound enables direct conjugation in peptide synthesis, while position 5 or 6 substituents in analogs may require orthogonal protection strategies .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid (CAS No. 1561709-86-1) is a complex organic compound that has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to a quinoline ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 405.5 g/mol. The structure contributes to its biological interactions and pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antimicrobial Activity : Compounds containing quinoline moieties have been reported to possess antimicrobial properties. For instance, derivatives of quinoxaline have shown significant activity against Mycobacterium tuberculosis and other bacterial strains .

- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects .

- Antioxidant Properties : The presence of specific functional groups in the structure may confer antioxidant capabilities that protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Specifically, compounds with similar structural features to this compound showed promising results against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | M. tuberculosis |

| Compound B | 1.0 | E. coli |

| Compound C | 0.75 | S. aureus |

Case Study 2: COX Inhibition

In another study focusing on the anti-inflammatory properties of quinoline derivatives, it was found that certain compounds significantly inhibited COX-2 activity with IC50 values lower than those of traditional NSAIDs like indomethacin . This suggests a potential for developing new anti-inflammatory drugs based on this scaffold.

| Compound | IC50 COX-2 (µM) | IC50 COX-1 (µM) | Selectivity Index |

|---|---|---|---|

| Compound D | 10 | 50 | 5 |

| Indomethacin | 1 | 0.06 | 0.06 |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for this compound, and how are intermediates characterized?

- Answer : Synthesis typically involves fluorenylmethoxycarbonyl (Fmoc) protection of the amine group, followed by cyclization to form the octahydroquinoline core. Key steps include coupling reactions (e.g., using HATU or DIC as coupling agents) and purification via flash chromatography. Intermediates are characterized using 1H NMR (to confirm regioselectivity) and ESI-MS (to verify molecular weight). For example, similar Fmoc-protected compounds are synthesized with yields ranging from 49% to 92%, depending on substituents and reaction conditions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- HPLC : Used to assess purity (>95% is typical), with reversed-phase C18 columns and gradients of water/acetonitrile containing 0.1% trifluoroacetic acid .

- 1H/13C NMR : Essential for confirming stereochemistry and detecting impurities. For example, the Fmoc group’s aromatic protons appear as distinct multiplets in δ 7.2–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ ions) .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up?

- Answer : Key variables include:

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature Control : Exothermic steps (e.g., Fmoc deprotection) require slow addition and cooling to prevent side reactions.

- Catalyst Ratios : Adjusting equivalents of coupling agents (e.g., HATU) and bases (e.g., DIPEA) improves efficiency. Design of Experiments (DoE) can systematically optimize parameters .

Q. How should discrepancies between theoretical and observed spectroscopic data be resolved?

- Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for octahydroquinoline’s complex stereochemistry .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, helping identify misassignments .

- Isotopic Labeling : For ambiguous MS fragments, deuterated analogs or 13C labeling clarifies fragmentation pathways .

Q. What strategies stabilize this compound under varying experimental conditions?

- Answer :

- Storage : Store at -20°C under argon to prevent Fmoc group hydrolysis. Lyophilization is recommended for long-term stability .

- In-Use Stability : Avoid prolonged exposure to light or basic conditions (pH >8). Add antioxidants (e.g., BHT) to reaction mixtures if radical degradation is observed .

Applications in Academic Research

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

- Answer : The Fmoc group acts as a temporary protective group for the amine, enabling iterative coupling cycles. After incorporation into the peptide chain, it is removed using 20% piperidine in DMF. The octahydroquinoline core enhances conformational rigidity, improving peptide stability .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Answer :

- Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins (KD values) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

Addressing Data Contradictions

Q. How to reconcile conflicting bioactivity results in preclinical studies?

- Answer :

- Purity Reassessment : Impurities >5% (e.g., de-Fmoc byproducts) can skew results. Repurify via preparative HPLC .

- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., target enzyme inhibition) approaches .

- Batch Variability : Compare multiple synthetic batches to isolate synthesis-related inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.